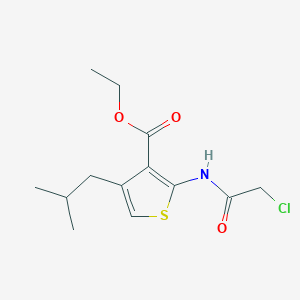

2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-amino-4-isobutyl-thiophene-3-carboxylic acid ethyl ester with chloroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

General Reactivity Profile

2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester (CAS 554423-83-5, C₁₃H₁₈ClNO₃S) is a thiophene-based ester with a chloroacetylated amine substituent. Its reactivity is governed by:

-

Ester functionality (hydrolyzable under acidic/basic conditions).

-

Chloroacetamide group (prone to nucleophilic substitution or elimination).

-

Thiophene ring (potential for electrophilic substitution at the α- or β-positions).

Hydrolysis Reactions

The ester and chloroacetamide groups are primary sites for hydrolysis:

Notes :

-

Acidic hydrolysis of the ester proceeds via protonation of the carbonyl oxygen, facilitating water attack ( ).

-

Base hydrolysis yields carboxylate salts, requiring neutralization for free acid isolation ( ).

-

Chloroacetamide hydrolysis under basic conditions may lead to β-elimination, forming acrylamide derivatives ( ).

Nucleophilic Substitution at Chloroacetamide

The chlorine atom in the chloroacetamide group is susceptible to substitution:

Mechanistic Insight :

-

Substitution follows an SN² pathway due to the steric hindrance from the thiophene ring and isobutyl group ( ).

Decarboxylation Under Acidic Conditions

The carboxylic acid derivative (post-ester hydrolysis) undergoes decarboxylation:

| Conditions | Product | Byproducts | Source |

|---|---|---|---|

| HCl (conc.), reflux | 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene | CO₂ | |

| H₂SO₄, 150–180°C | Same as above | - |

Critical Observation :

-

Decarboxylation is accelerated by electron-withdrawing groups (e.g., chloroacetamide), stabilizing the transition state ( ).

Electrophilic Aromatic Substitution

The thiophene ring’s electron-rich nature allows limited electrophilic substitution:

Limitations :

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further exploration in pharmacological applications.

Antimicrobial Activity

Studies have shown that compounds structurally related to thiophene derivatives possess antimicrobial properties. The presence of the chloroacetylamino group may enhance these effects, potentially making this compound useful as an antimicrobial agent in treating infections caused by bacteria and fungi.

Anti-inflammatory Properties

Similar compounds have been investigated for their anti-inflammatory effects. The ethyl ester form of this thiophene derivative could be explored for its ability to modulate inflammatory pathways, providing therapeutic avenues for conditions characterized by chronic inflammation.

Pharmaceutical Applications

Given its promising biological activities, 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester could be developed for various pharmaceutical applications:

- Drug Development : The compound could serve as a lead structure in the development of new antimicrobial or anti-inflammatory drugs. Its unique structural features could be modified to optimize efficacy and reduce toxicity.

- Formulation in Drug Delivery Systems : Due to its chemical stability, it may be suitable for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents.

Agricultural Applications

The compound's potential extends into agriculture, particularly in pest management:

Biopesticide Development

With increasing concerns over chemical pesticides' environmental impact, there is a growing interest in developing biopesticides from naturally derived compounds. The thiophene ring system is known for its insecticidal properties, suggesting that this compound could be formulated as an eco-friendly pesticide.

Plant Growth Regulation

Thiophene derivatives have been reported to influence plant growth and development positively. This compound could be studied for its effects on plant metabolism and growth regulation, potentially leading to enhanced crop yields.

Case Studies and Research Findings

Several studies have highlighted the applicability of thiophene derivatives in various fields:

- Antimicrobial Efficacy : A comparative study showed that thiophene derivatives exhibit varying degrees of antimicrobial activity against common pathogens. This suggests that modifications to the structure can lead to enhanced efficacy .

- Inflammatory Response Modulation : Research indicated that certain thiophene compounds can inhibit pro-inflammatory cytokine production. This highlights the potential for developing anti-inflammatory agents from this class of compounds .

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-isobutyl-thiophene-3-carboxylic acid ethyl ester: Lacks the chloroacetyl group, making it less reactive.

2-(2-Bromo-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.

2-(2-Chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester: Similar structure but with a methyl group instead of an isobutyl group, which can influence its physical and chemical properties.

Uniqueness

2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester is unique due to the presence of both the chloroacetyl and isobutyl groups, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

The compound 2-(2-Chloro-acetylamino)-4-isobutyl-thiophene-3-carboxylic acid ethyl ester (CAS Number: 554423-83-5) belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18ClNO3S

- Molecular Weight : 303.8 g/mol

- Structure : The compound features a thiophene ring substituted with a chloroacetylamino group and an isobutyl side chain, contributing to its biological properties.

Biological Activity Overview

Thiophene derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In particular, it has been shown to affect cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines.

Case Study :

In a study involving human colon cancer cells (DLD1), treatment with varying concentrations of the compound led to significant reductions in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

This indicates that the compound may target specific pathways involved in cancer cell survival.

The biological activity of thiophene derivatives is often attributed to their ability to interact with various molecular targets within cells. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.

- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes.

Eigenschaften

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-4-18-13(17)11-9(5-8(2)3)7-19-12(11)15-10(16)6-14/h7-8H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODIIXWJOSLNFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.